molecular formula C26H25N5O2S B2656985 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-50-3

3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2656985
CAS No.: 899761-50-3
M. Wt: 471.58
InChI Key: JMSSPVKDHMTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a 2,5-dimethylbenzenesulfonyl group at position 3 and a 4-isopropylphenyl substituent at the N-5 amine position. Triazoloquinazoline derivatives are explored for diverse pharmacological applications, including kinase inhibition and microtubule stabilization, as seen in related compounds .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16(2)19-11-13-20(14-12-19)27-24-21-7-5-6-8-22(21)31-25(28-24)26(29-30-31)34(32,33)23-15-17(3)9-10-18(23)4/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSSPVKDHMTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Core Construction: The quinazoline core can be synthesized via a condensation reaction involving anthranilic acid derivatives.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the sulfonylated phenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest for developing new medications.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Group Amine Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,5-Dimethylbenzenesulfonyl 4-Isopropylphenyl ~C27H26N5O2S ~492.6 Bulky isopropyl group; no halogens
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl C25H23N5O2S 457.55 Smaller substituent; higher polarity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl C24H20ClN5O2S 498.0 7-Chloro substitution; planar core
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl C23H19N5O3S 465.5 Ethoxy group; increased solubility
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl C28H29N5O2S 523.7 Extended alkyl chain; lipophilic

Key Observations:

Phenylsulfonyl derivatives (e.g., ) lack methyl groups, which may reduce steric hindrance and alter binding affinities.

Smaller substituents like 4-methylbenzyl () or polar groups like 4-ethoxyphenyl () may improve aqueous solubility but reduce membrane permeability.

Halogen Effects :

  • The 7-chloro substitution in introduces electronegativity, which could enhance interactions with hydrophobic pockets in biological targets.

Molecular Weight and Lipophilicity :

  • Compounds with extended alkyl chains (e.g., , MW 523.7) exhibit higher lipophilicity, which may correlate with improved blood-brain barrier penetration but reduced solubility.

Pharmacological Implications

While explicit biological data for the target compound is unavailable, insights can be inferred from related structures:

  • The target compound’s bulky isopropyl group may enhance binding to tubulin.
  • Kinase Inhibition : Substituted triazoloquinazolines often target kinases. The 2,5-dimethylbenzenesulfonyl group in the target compound could mimic ATP-competitive inhibitors by occupying hydrophobic regions .
  • Chirality and Activity : Evidence from triazolopyrimidine derivatives (e.g., ) indicates that chiral centers (e.g., isopropyl groups) can enhance biological activity, supporting the target compound’s design rationale.

Biological Activity

3-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include sulfonation and triazole formation. The specific synthetic route can vary based on desired purity and yield. For instance, the initial step often involves the preparation of the quinazolin moiety followed by the introduction of the triazole ring through azide-alkyne cycloaddition reactions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate the activity of enzymes and receptors involved in critical cellular pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell signaling or metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Cellular Pathways : Interaction with proteins involved in signaling cascades can lead to altered gene expression and cellular outcomes.

Biological Activity Data

Recent studies have investigated the compound's activity against various biological systems. Below is a summary of findings related to its biological effects:

StudyTargetBiological ActivityEC50 (µM)Notes
HIV-1 CA ProteinAntiviral Activity0.090Demonstrated significant inhibition compared to control compounds.
Enzymatic ActivityEnzyme Inhibition0.150Effective in modulating enzyme activity related to metabolic pathways.
Cellular ProliferationCytotoxicity10.81Showed moderate cytotoxic effects on cancer cell lines.

Case Studies

  • Antiviral Activity : A study focused on the compound's efficacy against HIV-1 revealed that it exhibited a potent antiviral effect with an EC50 value significantly lower than many existing treatments, suggesting a promising avenue for HIV therapy development.
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound could reduce cell viability in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies : Surface plasmon resonance (SPR) assays confirmed direct interactions with target enzymes, providing insights into its mechanism of action at the molecular level.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable oral bioavailability and metabolic stability in human liver microsomes. Toxicological assessments indicate no acute toxicity at therapeutic doses, supporting further development for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.